L-xylulose

Catalog No.
S533895
CAS No.
527-50-4
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-xylulose

CAS Number

527-50-4

Product Name

L-xylulose

IUPAC Name

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1

InChI Key

ZAQJHHRNXZUBTE-WVZVXSGGSA-N

SMILES

C(C(C(C(=O)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

L-Xylulose

Canonical SMILES

C(C(C(C(=O)CO)O)O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)CO)O)O)O

Description

The exact mass of the compound L-xylulose is 150.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of xylulose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-xylulose is a ketopentose sugar with the chemical formula C₅H₁₀O₅. It is one of the two enantiomers of xylulose, the other being D-xylulose. L-xylulose plays a significant role in carbohydrate metabolism and is involved in various biochemical pathways, particularly in the metabolism of L-arabinose, where it acts as an intermediate product. In humans, L-xylulose is primarily produced through the action of the enzyme L-xylulose reductase, which catalyzes its formation from xylitol .

Metabolic Role:

L-xylulose acts as an intermediate in the pentose phosphate pathway, a metabolic process crucial for generating energy and various biomolecules in cells [].

Anti-diabetic Potential:

Studies suggest L-xylulose inhibits the enzyme α-glucosidase, responsible for breaking down carbohydrates in the digestive system. This inhibition could potentially help regulate blood sugar levels, making it a potential candidate for anti-diabetic applications []. More research is needed to confirm its efficacy and safety for this purpose.

  • Reduction to Xylitol: L-xylulose can be reduced to xylitol by L-xylulose reductase in the presence of NADP⁺.
    xylitol+NADP+L xylulose+NADPH+H+\text{xylitol}+\text{NADP}^+\rightleftharpoons \text{L xylulose}+\text{NADPH}+\text{H}^+
    This reaction is crucial for the metabolism of sugars and contributes to cellular osmoregulation in renal tubules .
  • Conversion to D-xylulose: L-xylulose can also be interconverted with D-xylulose through enzymatic reactions in metabolic pathways.
  • Involvement in Pentose Phosphate Pathway: As an intermediate, L-xylulose enters the pentose phosphate pathway, contributing to nucleotide synthesis and cellular respiration .

L-xylulose has several biological implications:

  • Metabolic Role: It is involved in carbohydrate metabolism, particularly in the conversion of pentoses and hexoses.
  • Clinical Significance: Deficiency in L-xylulose reductase leads to pentosuria, characterized by excessive urinary excretion of L-xylulose, which can mimic diabetes mellitus due to its reducing sugar properties .
  • Potential Tumor Marker: Overexpression of L-xylulose reductase has been associated with certain cancers, including prostate adenocarcinoma .

L-xylulose has several applications:

  • Food Industry: It can be used as a sweetener due to its low-caloric content compared to traditional sugars.
  • Pharmaceuticals: Its role in metabolism makes it a candidate for studies related to metabolic disorders and diabetes management.
  • Research: Used as a substrate in enzyme studies and metabolic pathway analyses.

L-xylulose shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
D-xyluloseKetopentoseEnantiomer of L-xylulose; involved in similar metabolic pathways but differs in stereochemistry.
XyloseAldopentoseA five-carbon aldose; differs from xylulose by having an aldehyde group instead of a ketone group.
RibuloseKetopentoseSimilar structure but involved mainly in the Calvin cycle; key role in photosynthesis.
XylitolSugar AlcoholReduced form of xylulose; used as a sweetener and has different metabolic pathways.

L-xylulose's uniqueness lies primarily in its specific stereochemistry and its role within particular metabolic pathways involving pentoses and sugar alcohols, distinguishing it from its structural analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.6

Exact Mass

150.0528

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DL1M07LQ7A

Other CAS

527-50-4

Wikipedia

L-xylulose

Dates

Modify: 2023-08-15
1: Singh RK, Tiwari MK, Singh R, Haw JR, Lee JK. Immobilization of L-arabinitol dehydrogenase on aldehyde-functionalized silicon oxide nanoparticles for L-xylulose production. Appl Microbiol Biotechnol. 2014 Feb;98(3):1095-104. doi: 10.1007/s00253-013-5209-y. Epub 2013 Nov 6. PubMed PMID: 24193245.
2: Akintayo A, Légaré C, Sullivan R. Dicarbonyl L-xylulose reductase (DCXR), a "moonlighting protein" in the bovine epididymis. PLoS One. 2015 Mar 27;10(3):e0120869. doi: 10.1371/journal.pone.0120869. eCollection 2015. PubMed PMID: 25815750; PubMed Central PMCID: PMC4376396.
3: Meng Q, Zhang T, Jiang B, Mu W, Miao M. Advances in applications, metabolism, and biotechnological production of L-xylulose. Appl Microbiol Biotechnol. 2016 Jan;100(2):535-40. doi: 10.1007/s00253-015-7087-y. Epub 2015 Nov 3. Review. PubMed PMID: 26526452.
4: Metz B, Mojzita D, Herold S, Kubicek CP, Richard P, Seiboth B. A novel L-xylulose reductase essential for L-arabinose catabolism in Trichoderma reesei. Biochemistry. 2013 Apr 9;52(14):2453-60. doi: 10.1021/bi301583u. Epub 2013 Mar 29. PubMed PMID: 23506391; PubMed Central PMCID: PMC3623455.
5: Lee SK, Son le T, Choi HJ, Ahnn J. Dicarbonyl/l-xylulose reductase (DCXR): The multifunctional pentosuria enzyme. Int J Biochem Cell Biol. 2013 Nov;45(11):2563-7. doi: 10.1016/j.biocel.2013.08.010. Epub 2013 Aug 27. Review. PubMed PMID: 23988570.
6: Tiwari MK, Singh RK, Gao H, Kim T, Chang S, Kim HS, Lee JK. pH-rate profiles of L-arabinitol 4-dehydrogenase from Hypocrea jecorina and its application in L-xylulose production. Bioorg Med Chem Lett. 2014 Jan 1;24(1):173-6. doi: 10.1016/j.bmcl.2013.11.047. Epub 2013 Nov 27. PubMed PMID: 24342239.
7: Usvalampi A, Turunen O, Valjakka J, Pastinen O, Leisola M, Nyyssölä A. Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase. Enzyme Microb Technol. 2012 Jan 5;50(1):71-6. doi: 10.1016/j.enzmictec.2011.09.009. Epub 2011 Sep 29. PubMed PMID: 22133443.
8: Hu XH, Ding LY, Huang WX, Yang XM, Xie F, Xu M, Yu L. (-)-Epigallocatechin-3-gallate, a potential inhibitor to human dicarbonyl/L-xylulose reductase. J Biochem. 2013 Aug;154(2):167-75. doi: 10.1093/jb/mvt039. Epub 2013 May 9. PubMed PMID: 23661708.
9: Son le T, Ko KM, Cho JH, Singaravelu G, Chatterjee I, Choi TW, Song HO, Yu JR, Park BJ, Lee SK, Ahnn J. DHS-21, a dicarbonyl/L-xylulose reductase (DCXR) ortholog, regulates longevity and reproduction in Caenorhabditis elegans. FEBS Lett. 2011 May 6;585(9):1310-6. doi: 10.1016/j.febslet.2011.03.062. Epub 2011 Apr 6. PubMed PMID: 21477590.
10: Verho R, Putkonen M, Londesborough J, Penttilä M, Richard P. A novel NADH-linked l-xylulose reductase in the l-arabinose catabolic pathway of yeast. J Biol Chem. 2004 Apr 9;279(15):14746-51. Epub 2004 Jan 21. PubMed PMID: 14736891.
11: Uechi K, Takata G, Fukai Y, Yoshihara A, Morimoto K. Gene cloning and characterization of L-ribulose 3-epimerase from Mesorhizobium loti and its application to rare sugar production. Biosci Biotechnol Biochem. 2013;77(3):511-5. Epub 2013 Mar 7. PubMed PMID: 23470755.
12: Mojzita D, Vuoristo K, Koivistoinen OM, Penttilä M, Richard P. The 'true' L-xylulose reductase of filamentous fungi identified in Aspergillus niger. FEBS Lett. 2010 Aug 20;584(16):3540-4. doi: 10.1016/j.febslet.2010.06.037. Epub 2010 Jul 21. PubMed PMID: 20654618.
13: Muniruzzaman S, Pan YT, Zeng Y, Atkins B, Izumori K, Elbein AD. Inhibition of glycoprotein processing by L-fructose and L-xylulose. Glycobiology. 1996 Dec;6(8):795-803. PubMed PMID: 9023540.
14: Oka H, Suzuki S, Suzuki H, Oda T. Increased urinary excretion of L-xylulose in patients with liver cirrhosis. Clin Chim Acta. 1976 Mar 1;67(2):131-6. PubMed PMID: 1248150.
15: Han Q, Eiteman MA. Coupling xylitol dehydrogenase with NADH oxidase improves l-xylulose production in Escherichia coli culture. Enzyme Microb Technol. 2017 Nov;106:106-113. doi: 10.1016/j.enzmictec.2017.07.010. Epub 2017 Jul 24. PubMed PMID: 28859803.
16: Takata G, Poonperm W, Morimoto K, Izumori K. Cloning and overexpression of the xylitol dehydrogenase gene from Bacillus pallidus and its application to L-xylulose production. Biosci Biotechnol Biochem. 2010;74(9):1807-13. Epub 2010 Sep 7. PubMed PMID: 20834176.
17: Seiboth B, Metz B. Fungal arabinan and L-arabinose metabolism. Appl Microbiol Biotechnol. 2011 Mar;89(6):1665-73. doi: 10.1007/s00253-010-3071-8. Epub 2011 Jan 7. Review. PubMed PMID: 21212945; PubMed Central PMCID: PMC3044236.
18: Sánchez JC, Gímenez R, Schneider A, Fessner WD, Baldomà L, Aguilar J, Badía J. Activation of a cryptic gene encoding a kinase for L-xylulose opens a new pathway for the utilization of L-lyxose by Escherichia coli. J Biol Chem. 1994 Nov 25;269(47):29665-9. PubMed PMID: 7961955.
19: Mahmud A, Hattori K, Hongwen C, Kitamoto N, Suzuki T, Nakamura K, Takamizawa K. NAD⁺-dependent xylitol dehydrogenase (xdhA) and L-arabitol-4-dehydrogenase (ladA) deletion mutants of Aspergillus oryzae for improved xylitol production. Biotechnol Lett. 2013 May;35(5):769-77. doi: 10.1007/s10529-013-1144-3. Epub 2013 Feb 23. PubMed PMID: 23436125.
20: Ibañez E, Gimenez R, Pedraza T, Baldoma L, Aguilar J, Badia J. Role of the yiaR and yiaS genes of Escherichia coli in metabolism of endogenously formed L-xylulose. J Bacteriol. 2000 Aug;182(16):4625-7. PubMed PMID: 10913097; PubMed Central PMCID: PMC94635.

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